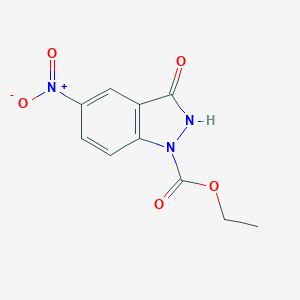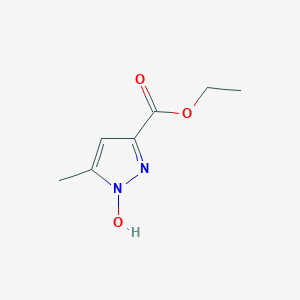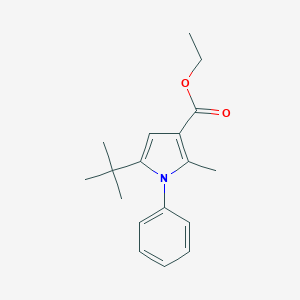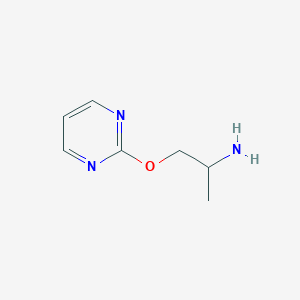
4-Cbz-aminopiperidine
Vue d'ensemble
Description
4-Cbz-aminopiperidine is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a derivative of piperidine, and its structure consists of a cyclohexyl ring with an amide group attached to the nitrogen atom. This compound has a wide range of properties, including a high affinity for proteins, good solubility, and a low toxicity profile. Its unique properties make it an attractive choice for use in research and laboratory experiments.
Applications De Recherche Scientifique
Réactions en cascade enzymatiques
“4-Cbz-aminopiperidine” a été utilisé dans des réactions en cascade multi-enzymatiques. Des variantes de la galactose oxydase et de l'imine réductase ont été utilisées pour convertir le L-ornithinol et le L-lysinol N-Cbz-protégés en L-3-N-Cbz-aminopiperidine . Ce processus a été rationalisé en réactions en un seul pot pour prévenir une éventuelle racémisation des intermédiaires labiles clés .
Synthèse de dérivés protégés
Le composé joue un rôle important dans la synthèse de dérivés protégés. Par exemple, il a été utilisé dans la synthèse de dérivés protégés de 3-aminopiperidine et de 3-aminoazepane .
Conception et développement de médicaments
“this compound” est un fragment synthétique important pour la conception de médicaments. Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . La structure du composé permet le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées .
Évaluation biologique de médicaments potentiels
Le composé a été utilisé dans la découverte et l'évaluation biologique de médicaments potentiels. Ses applications pharmaceutiques ont été explorées, en particulier en relation avec les pipéridines synthétiques et naturelles .
Amélioration de la stabilité chimique
“this compound” a été utilisé pour améliorer la stabilité chimique. Dans une étude, des dérivés de 17KKV-Aib ont été conçus et synthétisés en remplaçant les résidus Lys par de l'acide 4-aminopiperidine-4-carboxylique (Api), un résidu dAA cyclisé possédant des propriétés cationiques sur sa chaîne latérale .
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Cbz-Aminopiperidine is a member of piperidines . It has a predicted boiling point of 396.3±41.0 °C and a predicted density of 1.13±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds in the 4-aminopiperidine series have shown anti-bacterial activity against M. tuberculosis . Another 4-aminopiperidine analog, ZC88, has shown to block hERG1 and hERG1b channels, which are associated with the growth of neuroblastoma cells .
Molecular Mechanism
It is known that 4-aminopiperidines are extensively metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction .
Metabolic Pathways
4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction
Propriétés
IUPAC Name |
benzyl N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGUAFRTAYMNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363849 | |
| Record name | 4-Cbz-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182223-54-7, 207296-89-7 | |
| Record name | Phenylmethyl N-4-piperidinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182223-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cbz-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cbz-aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | benzyl N-(piperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)








![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

